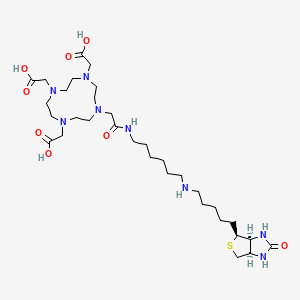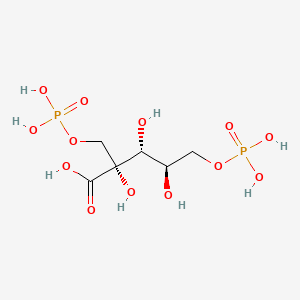
Candicidin
Descripción general
Descripción
Candicidin is a polyene antifungal antibiotic produced by a strain of Streptomyces griseus . It is especially effective against Candida albicans, more so than amphotericin B . Candicidin is administered intravaginally in the treatment of vulvovaginal candidiasis .
Synthesis Analysis
The yield of Candicidin was enhanced twofold when adding CuSO4 to the culture medium at a concentration of 42.8 mg/l in a 3.7 l fermentor . This led to more rapid glucose consumption and decreased cell growth . Enzyme activities related to glucose metabolism were greatly enhanced by copper addition . Transcriptional analysis of samples in the fermentation process demonstrated that adding copper sulfate to the fermentation medium could bring a large increase in the transcriptional level of the Candicidin biosynthetic genes fscA, fscB, fscC, and fscD .
Molecular Structure Analysis
Candicidin has a molecular formula of C59H84N2O18 . Its average mass is 1109.301 Da and its monoisotopic mass is 1108.571899 Da .
Chemical Reactions Analysis
The metabolomics profiling under different pH conditions was analyzed and discussed to elucidate the mechanism of pH affecting Candicidin biosynthesis . An efficient fermentation process with an integrated medium optimization and pH control strategy was developed .
Physical And Chemical Properties Analysis
Candicidin has a density of 1.3±0.1 g/cm3 . Its boiling point is 1262.8±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 197.6±3.0 kJ/mol . The flash point is 717.5±34.3 °C . The index of refraction is 1.616 . The molar refractivity is 293.7±0.4 cm3 .
Aplicaciones Científicas De Investigación
Antifungal Treatment
Candicidin is primarily known for its antifungal properties , particularly against Candida species, making it a valuable agent in the treatment of vulvovaginal candidiasis . Its high antifungal activity has been the subject of numerous studies aiming to improve its productivity and efficacy .
Production Optimization
Research has been conducted to enhance Candicidin production through medium optimization and process control strategies. Introduction of specific genes into Streptomyces strains has shown to significantly increase Candicidin yields, achieving record-breaking productivity levels .
Selective Toxicity
Studies have explored the selective toxicity of Candicidin, particularly looking at the all-trans isomers of Candicidin D and their enhanced toxicity compared to original compounds. This research could lead to more targeted antifungal therapies with reduced side effects .
Membrane Vesicle Packaging
Recent studies have discovered that certain Streptomyces species package Candicidin into membrane vesicles for secretion, which could have implications for how this antifungal is delivered and used in treatments .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGSFDUODIJJGF-JBUZINEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014435 | |
| Record name | Candicidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of Candicidin. Candicidin binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death. There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters and that this binding capacity must be satisfied before candicidin can bring about its lethal effect by binding to sterol in the cell membrane. | |
| Record name | Candicidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Candicidin | |
CAS RN |
1403-17-4 | |
| Record name | Candicidin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candicidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Candicidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Candicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does candicidin exert its antifungal activity?
A: Candicidin belongs to the polyene macrolide family of antifungal antibiotics. [] It works by binding preferentially to ergosterol, a sterol found in fungal cell membranes. [] This binding disrupts membrane integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately resulting in fungal cell death. [, ]
Q2: What makes candicidin more effective against fungal cells than mammalian cells?
A: Candicidin exhibits selective toxicity towards fungal cells due to its higher affinity for ergosterol compared to cholesterol, the primary sterol found in mammalian cell membranes. [, ]
Q3: What is the chemical formula and molecular weight of candicidin D, the major component of the candicidin complex?
A: The molecular formula of candicidin D is C61H82NO21, and its molecular weight is 1128.3 g/mol. [, ]
Q4: How can I differentiate candicidin components using analytical techniques?
A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for separating and quantifying different components of the candicidin complex. [, ] For instance, a C8 column with an acetonitrile-ammonium acetate mobile phase can effectively separate the four major components of the complex. []
Q5: What is the significance of the aromatic moiety in candicidin's structure?
A: The aromatic para-aminoacetophenone moiety, derived from para-aminobenzoic acid (PABA), is a characteristic feature of aromatic polyene macrolides like candicidin. [] This moiety plays a crucial role in candicidin's biological activity. []
Q6: How is the biosynthesis of the aromatic moiety in candicidin regulated?
A: Studies have shown that the expression of the PABA synthase gene (pabAB) in the candicidin biosynthetic pathway is significantly repressed by phosphate. [, ] This suggests a regulatory mechanism involving phosphate control over the biosynthesis of the aromatic component in candicidin.
Q7: Which genes are responsible for candicidin biosynthesis in Streptomyces species?
A: The candicidin biosynthetic gene cluster (can) has been identified and characterized in several Streptomyces species. [, ] This cluster contains genes encoding enzymes involved in various steps of candicidin biosynthesis, including polyketide synthases (PKSs), a thioesterase, enzymes for macrolactone ring modification, mycosamine biosynthesis and attachment, candicidin export, and regulatory proteins. []
Q8: How widespread is the candicidin gene cluster among Streptomyces species?
A: Studies on Streptomyces isolates from the Trondheim fjord in Norway revealed that the candicidin biosynthesis gene cluster (can) is widely distributed among these strains. [] Despite morphological diversity, these isolates shared a high degree of genetic similarity and harbored the can genes, suggesting the involvement of a mobile genetic element in the dissemination of this cluster. []
Q9: What is the role of the FscR regulatory proteins in candicidin biosynthesis?
A: Four consecutive regulatory genes (fscR1-fscR4) within the candicidin biosynthetic gene cluster in Streptomyces sp. FR-008 encode the FscR regulatory proteins. [] These proteins, belonging to different families of regulators, form a hierarchical network to control candicidin production. [] Each FscR protein plays a critical role, and their disruption significantly affects candicidin biosynthesis. []
Q10: How do environmental factors like phosphate influence candicidin production?
A: Inorganic phosphate has been found to inhibit candicidin biosynthesis while stimulating mycelial growth in Streptomyces griseus. [, ] This suggests a complex interplay between primary and secondary metabolism, with phosphate potentially acting as a regulator that switches the metabolic flux. [] Maintaining a specific pH and sugar concentration in the fermentation medium can also influence candicidin yield. []
Q11: What are the potential medical applications of candicidin?
A: Candicidin exhibits potent antifungal activity and has been investigated for its potential in treating various fungal infections. [, ] Due to its relatively low toxicity when administered orally, candicidin has been studied for treating fungal infections of the intestinal tract. [, ] It has also shown promise in managing vaginal candidiasis. [, ]
Q12: Does candicidin have any effect on the prostate gland?
A: Early observations indicated that oral administration of candicidin in dogs led to a reduction in prostate gland size. [] Further investigations revealed that treatment with candicidin, particularly the heptaene macrolide variant, resulted in noticeable reductions in prostate size and weight in a hamster model of prostatic hypertrophy. [] These findings suggest a potential link between candicidin and prostate health, warranting further research to understand the underlying mechanisms and potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



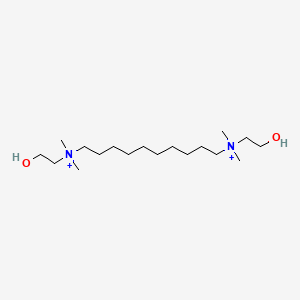
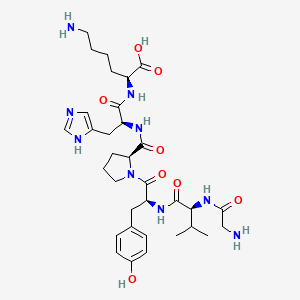
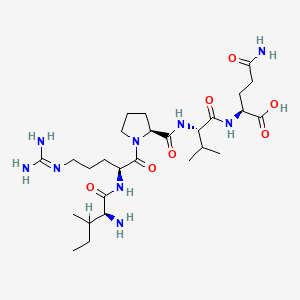
![4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid](/img/structure/B1668180.png)
![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)
![2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B1668183.png)
![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)
![4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1668185.png)
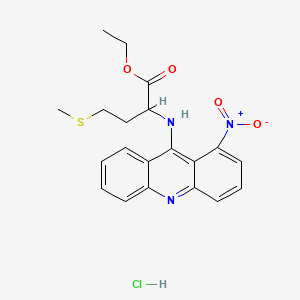
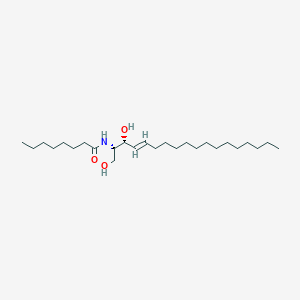
![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)

